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molecular formula C9H8N2O3S B592715 Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate CAS No. 9041-37-6

Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate

Cat. No. B592715
M. Wt: 224.234
InChI Key: XELZGAJCZANUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07928231B2

Procedure details

A magnetically stirred mixture of potassium acetate (4.52 g, 46.1 mM) in toluene (100 mL) containing 4-amino-5-methyl-thiophene-2-carboxylic acid methyl ester [12.8 g, 74.7 mM, Intermediate (24)] is warmed to dissolve the amine. Acetic anhydride (13.8 mL, 124.9 mM) is added to this mixture and it is heated in an oil bath. Isoamyl nitrite (9.73 mL, 72.4 mM) is added over 30 minutes. Heating at 93° C. is continued overnight. The cooled mixture is diluted with ethyl acetate (100 mL), filtered and the filtrate is concentrated to a black solid which is purified by chromatography, eluting with heptane-25% ethyl acetate, heptane-35% ethyl acetate, heptane-40% ethyl acetate, heptane-50% ethyl acetate, heptane-60% ethyl acetate. Fractions containing pure product are combined and concentrated to afford 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylic acid methyl ester [9.74 g, 49.3%, Intermediate (25)].
Name
potassium acetate
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.8 mL
Type
reactant
Reaction Step Four
Quantity
9.73 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=O)[CH3:2].[K+].[CH3:6][O:7][C:8]([C:10]1[S:11][C:12]([CH3:16])=[C:13]([NH2:15])[CH:14]=1)=[O:9].C(OC(=O)C)(=O)C.[N:24](OCCC(C)C)=O>C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH3:6][O:7][C:8]([C:10]1[S:11][C:12]2[CH:16]=[N:24][N:15]([C:1](=[O:4])[CH3:2])[C:13]=2[CH:14]=1)=[O:9] |f:0.1|

Inputs

Step One
Name
potassium acetate
Quantity
4.52 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
12.8 g
Type
reactant
Smiles
COC(=O)C=1SC(=C(C1)N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1SC(=C(C1)N)C
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
13.8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
9.73 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
93 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is warmed
TEMPERATURE
Type
TEMPERATURE
Details
is heated in an oil bath
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to a black solid which
CUSTOM
Type
CUSTOM
Details
is purified by chromatography
WASH
Type
WASH
Details
eluting with heptane-25% ethyl acetate, heptane-35% ethyl acetate, heptane-40% ethyl acetate, heptane-50% ethyl acetate, heptane-60% ethyl acetate
ADDITION
Type
ADDITION
Details
Fractions containing pure product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C1=CC=2N(N=CC2S1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.74 g
YIELD: PERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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